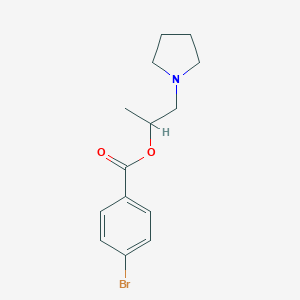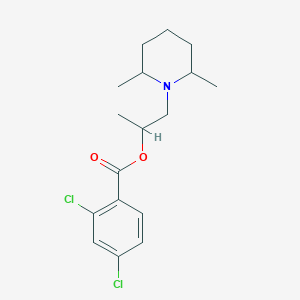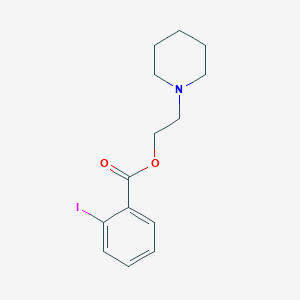
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of piperidine and benzoate, and its synthesis method involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests that it may have potential as a treatment for Alzheimer's disease. It has also been shown to bind to dopamine receptors, which suggests that it may have potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to have antioxidant activity, which suggests that it may have potential as a treatment for oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory activity, which suggests that it may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate is its potential as a drug candidate for the treatment of various diseases. It has been shown to have promising activity against Alzheimer's disease and Parkinson's disease, which are currently incurable. Additionally, it has potential applications in organic synthesis and material science. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in other scientific fields, such as organic synthesis and material science. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-3-yl 3,5-di-tert-butylbenzoate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential application as a liquid crystal material.
Propiedades
Fórmula molecular |
C21H33NO2 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-20(2,3)16-11-15(12-17(13-16)21(4,5)6)19(23)24-18-9-8-10-22(7)14-18/h11-13,18H,8-10,14H2,1-7H3 |
Clave InChI |
LIXBXGQITYSGOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2CCCN(C2)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)





![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
